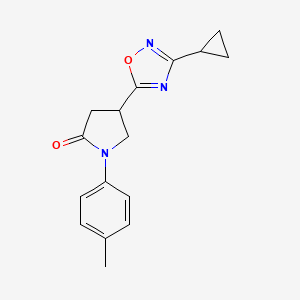
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one belongs to a class of oxadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a unique structure that includes a pyrrolidine ring linked to a cyclopropyl-substituted oxadiazole moiety. This configuration is crucial for its biological activity, as the oxadiazole ring is known for its role in modulating various biological pathways.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including:
- Anticancer Activity : Many oxadiazole derivatives have shown promising results against various cancer cell lines.
- Antimicrobial Properties : Some studies suggest that these compounds may possess antibacterial and antifungal properties.
- Neurological Effects : Certain oxadiazoles have been investigated for their potential in modulating neurotransmitter systems.
-
Anticancer Mechanisms :
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through cell cycle arrest.
- Modulation of signaling pathways associated with tumor growth.
-
Antimicrobial Mechanisms :
- Disruption of bacterial cell wall synthesis.
- Interference with metabolic pathways in fungi.
- Neurological Mechanisms :
Anticancer Activity
A study evaluating various 1,2,4-oxadiazole derivatives reported that compounds similar to the one exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.65 to 15.63 µM, demonstrating potent antiproliferative activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Apoptosis induction |
| Compound B | A549 | 15.63 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been highlighted in several studies. For instance, compounds similar to the target compound showed effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Neurological Studies
Research on the muscarinic receptor interaction revealed that the compound acts as a selective M1 partial agonist. This activity suggests potential applications in treating cognitive disorders such as Alzheimer's disease .
Properties
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-2-6-13(7-3-10)19-9-12(8-14(19)20)16-17-15(18-21-16)11-4-5-11/h2-3,6-7,11-12H,4-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUDTEDAXGOBJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














